B1580286 L-ASPARAGINE:H2O (AMIDE-15N+)

L-ASPARAGINE:H2O (AMIDE-15N+)

Cat. No.: B1580286
M. Wt: 151.13
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Modern Biomolecular Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules of interest. silantes.comsilantes.com This methodology is crucial in biomolecular research for several reasons. It enables the tracing of molecules through complex biological systems, providing profound insights into metabolic pathways, genetic processes, and nutrient cycling. silantes.comsolubilityofthings.com By replacing naturally abundant isotopes with their heavier, stable counterparts, researchers can distinguish and track labeled compounds from their unlabeled forms using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comdiagnosticsworldnews.com

The use of stable isotopes enhances detection sensitivity and allows for precise quantification of molecules, even at low concentrations. silantes.com In structural biology, isotope labeling improves the resolution of techniques like NMR and X-ray crystallography, facilitating the detailed determination of three-dimensional structures and conformational changes in proteins and nucleic acids. silantes.comsilantes.com This is particularly important for understanding protein function, dynamics, and interactions. portlandpress.comsigmaaldrich.com Furthermore, stable isotope labeling is considered a safe and effective method for in vivo studies in humans, as it avoids the risks associated with radioactive isotopes. diagnosticsworldnews.com

Historical Context and Evolution of 15N Isotopic Applications in Scientific Inquiry

The application of the stable nitrogen isotope, ¹⁵N, as a research tool has a rich history. Early investigations in the 20th century laid the groundwork for its use in tracing the intermediary metabolism of nitrogenous compounds. acs.org The development of methods to enrich and detect ¹⁵N was a significant milestone, opening the door for its widespread application in various scientific disciplines.

Initially, ¹⁵N was instrumental in agricultural research to study nitrogen uptake by plants and the efficiency of fertilizers. solubilityofthings.comoeno-one.eu This research has contributed to more sustainable agricultural practices. solubilityofthings.com Over time, the applications of ¹⁵N expanded into biomedical and ecological research. tandfonline.com The establishment of facilities for the production of ¹⁵N-labeled compounds, such as the former Institute of Stable Isotopes in Leipzig, Germany, played a crucial role in making these materials more accessible to the scientific community. tandfonline.com

The advent of more sophisticated analytical instruments, particularly mass spectrometers and NMR spectrometers, has dramatically enhanced the utility of ¹⁵N. diagnosticsworldnews.comcreative-proteomics.com These technologies allow for the precise measurement of ¹⁵N abundance and its distribution within molecules, providing detailed information about metabolic fluxes and reaction pathways. creative-proteomics.comnih.gov Today, ¹⁵N is a cornerstone of research in proteomics, metabolomics, and environmental science, used to track everything from protein dynamics to the sources of atmospheric pollutants. sigmaaldrich.comnih.govmdpi.com

Distinctive Advantages of Amide-15N Labeling in Asparagine Residues for Spectroscopic Probes and Tracer Studies

The side-chain amide groups of asparagine (and glutamine) are critical for stabilizing protein structure through hydrogen bonding and participating in protein-protein interactions. nih.govanu.edu.au Selectively labeling the amide nitrogen of asparagine with ¹⁵N offers specific and powerful advantages for both spectroscopic and tracer studies.

Spectroscopic Probes:

In NMR spectroscopy, uniform labeling of a protein with ¹⁵N and ¹³C can lead to complex spectra with significant signal overlap, especially for larger proteins. portlandpress.comresearchgate.net Selective ¹⁵N-labeling of the asparagine side-chain amide provides a way to "turn on" specific signals, simplifying the spectra and making it easier to study particular regions of a protein. portlandpress.comanu.edu.au This approach is particularly valuable for:

Unambiguous identification: It allows for the clear identification of the cross-peaks corresponding to the asparagine side-chain amides in ¹⁵N-HSQC spectra. anu.edu.au

Studying protein dynamics: The selectively labeled amide group can serve as a sensitive probe to monitor local conformational changes and dynamics. anu.edu.au

Paramagnetic NMR spectroscopy: In combination with a site-specific paramagnetic tag, the ¹⁵N-labeled asparagine side-chain can be used to determine magnetic susceptibility anisotropy tensors, providing long-range structural information. nih.govanu.edu.au This is especially useful for studying high-molecular-weight protein-ligand complexes where backbone amide signals may be difficult to detect. anu.edu.au

Tracer Studies:

In metabolic tracer studies, L-Asparagine:H2O (Amide-15N+) allows researchers to follow the fate of the amide nitrogen specifically. This is crucial for understanding the biosynthesis and metabolism of asparagine and related compounds. For example, studies have used ¹⁵N(amide)-glutamine to demonstrate that the amide nitrogen of glutamine is efficiently transferred to form the amide nitrogen of asparagine in soybean root nodules. core.ac.uk This level of detail would not be possible without the specific isotopic label on the amide group.

The ability to differentiate between the amide and amino nitrogens of asparagine is essential for accurately mapping nitrogen flow in metabolic networks. nih.gov Methods using ion-pair chromatography combined with mass spectrometry have been developed to determine the precise position of the ¹⁵N label in asparagine, further enhancing its utility as a tracer. nih.gov

Compound Information Table

Compound NameSynonymsCAS Number (Labeled)Molecular Formula (Labeled)Molecular WeightIsotopic Purity
L-Asparagine:H₂O (Amide-¹⁵N+)L-Asparagine, hydrate (B1144303) (1:1) (amide-¹⁵N, 98%)204451-47-8 sigmaaldrich.comisotope.comisotope.comeurisotop.comH₂¹⁵NCOCH₂CH(NH₂)COOH·H₂O sigmaaldrich.comisotope.comeurisotop.com151.13 sigmaaldrich.comisotope.com98 atom % ¹⁵N sigmaaldrich.com

Research Findings on Amide-¹⁵N Asparagine Labeling

Research AreaKey FindingSignificanceAnalytical Technique(s)
Paramagnetic NMR Spectroscopy Selective ¹⁵N-labeling of Asn side-chains allows for the determination of magnetic susceptibility anisotropy tensors based on pseudocontact shifts. nih.govanu.edu.auProvides long-range structural restraints, which is particularly useful for studying large protein complexes. anu.edu.auNuclear Magnetic Resonance (NMR) Spectroscopy
Metabolic Tracing Feeding ¹⁵N(amide)-glutamine to soybean nodules resulted in the ¹⁵N label appearing almost exclusively in the amide-nitrogen of asparagine. core.ac.ukDemonstrates the presence of an active glutamine-linked asparagine synthesis pathway. core.ac.ukIsotope-Ratio Mass Spectrometry
Analytical Method Development A method using ion-pair chromatography with mass spectrometry can differentiate between ¹⁵N-amide and ¹⁵N-amino labeling in asparagine. nih.govEnables direct determination of the ¹⁵N label distribution in complex mixtures of amino acids. nih.govHigh-Pressure Liquid Chromatography (HPLC), Mass Spectrometry (MS)
Protein NMR Studies Selective ¹⁵N-labeling of Asn/Gln side-chains simplifies complex NMR spectra and enables unambiguous identification of side-chain amide cross-peaks. anu.edu.auOvercomes challenges of signal overlap and low sensitivity in NMR studies of proteins, especially larger ones. portlandpress.comresearchgate.netNuclear Magnetic Resonance (NMR) Spectroscopy

Properties

Molecular Weight

151.13

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for L Asparagine:h2o Amide 15n+

Chemical Synthesis Pathways for Amide-¹⁵N L-Asparagine

Organic synthesis provides a direct and controllable method for producing Amide-¹⁵N L-Asparagine. This approach offers precision in the placement of the isotopic label, which is critical for its intended applications. chempep.com A common strategy involves the modification of L-aspartic acid. google.com

The selection of appropriate starting materials is fundamental to a successful synthesis. The most common precursor for this synthesis is L-aspartic acid, which provides the necessary carbon skeleton and the α-amino group with the correct stereochemistry. google.com The key step is the introduction of the ¹⁵N isotope into the side-chain amide group.

This is typically achieved through the use of an inorganic nitrogen source highly enriched in ¹⁵N. Common ¹⁵N-donating reagents include ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or ammonium (B1175870) salts like ¹⁵N-ammonium chloride (¹⁵NH₄Cl). researchgate.netiaea.org The synthesis often proceeds through an activated intermediate of L-aspartic acid, such as its β-ester (e.g., L-aspartic acid-β-methyl ester). This intermediate is then subjected to aminolysis using the ¹⁵N-labeled ammonia source, which selectively forms the amide bond at the β-carboxyl group, yielding Amide-¹⁵N L-asparagine. google.com

Table 1: Comparison of Chemical Synthesis Precursors and ¹⁵N Incorporation Methods

Given the high cost of ¹⁵N-labeled materials, optimizing reaction conditions to maximize both chemical yield and isotopic incorporation is paramount. google.com Key parameters that require careful control include temperature, pH, reaction time, and the choice of solvent and catalyst. The goal is to ensure that the amidation reaction proceeds to completion with minimal side reactions or isotopic scrambling.

A patented method highlights the importance of modifying process conditions to improve the utilization rate of the expensive ¹⁵N raw materials. google.com By carefully controlling the reaction, it is possible to achieve utilization rates of over 80% for the inorganic ¹⁵N source and over 70% for the L-aspartic acid precursor. google.com Such optimization can lead to a final product with a chemical purity and an isotopic abundance exceeding 99%. google.com

Table 2: Key Parameters for Optimizing Chemical Synthesis of Amide-¹⁵N L-Asparagine

Maintaining the correct stereochemistry is a critical aspect of synthesizing any amino acid for biological applications. The desired product is L-asparagine, as the D-enantiomer is not biologically active in most systems. To ensure high chiral purity, synthetic strategies are designed to be stereospecific.

Biotechnological Production Routes for ¹⁵N-Labeled Asparagine

Biotechnological methods leverage the natural metabolic machinery of microorganisms or the catalytic power of isolated enzymes to produce ¹⁵N-labeled asparagine. These routes are often highly efficient and stereospecific, providing an alternative to chemical synthesis. chempep.com

One of the most common biological labeling methods is to culture microorganisms in a growth medium where the conventional nitrogen source (like ¹⁴NH₄Cl) is replaced with a ¹⁵N-enriched equivalent. nih.govresearchgate.net The microorganisms take up the ¹⁵N-labeled nitrogen and incorporate it into the full spectrum of amino acids and proteins they synthesize, including asparagine.

This technique, often used for uniform labeling, relies on a minimal medium containing a single, isotopically labeled nitrogen source to ensure that all newly synthesized nitrogenous compounds are enriched with ¹⁵N. nih.gov Organisms such as Escherichia coli are frequently used for this purpose due to their well-understood genetics and metabolism, and their ability to grow on simple, chemically defined media. nih.govresearchgate.net The degree of isotopic enrichment in the final product can be very high, often approaching the enrichment level of the precursor provided in the medium (e.g., >98%). nih.gov

Table 3: Microbial Systems for ¹⁵N-Labeled Asparagine Production

Enzymatic synthesis offers a highly specific in vitro method for producing labeled biomolecules, avoiding the complexity of cellular metabolism. researchgate.net For the production of Amide-¹⁵N L-asparagine, the key enzyme is Asparagine Synthetase (ASNS). researchgate.net This enzyme catalyzes the ATP-dependent amidation of L-aspartate to form L-asparagine.

The reaction requires L-aspartate, ATP, and a nitrogen donor. researchgate.net To produce the amide-labeled product, ¹⁵N-labeled ammonia is used as the nitrogen source. The enzyme specifically transfers the labeled nitrogen to the β-carboxyl group of aspartate, ensuring that the isotope is incorporated exclusively at the amide position. researchgate.net This biocatalytic approach is advantageous for its high specificity, stereoselectivity, and operation under mild reaction conditions. A significant challenge, however, can be the stability and cost of the purified enzyme and the required cofactors like ATP. researchgate.net

Table 4: Enzymatic System for Amide-¹⁵N L-Asparagine Synthesis

Table 5: List of Chemical Compounds

Advanced Purification and Comprehensive Quality Control of ¹⁵N-Labeled Products

Following the synthesis of L-Asparagine:H2O (Amide-¹⁵N+), rigorous purification and comprehensive quality control are essential to ensure the final product meets the high standards required for its intended applications. These processes are designed to remove any unreacted starting materials, byproducts, and to verify the isotopic enrichment, chemical purity, enantiomeric excess, and the specific position of the ¹⁵N label.

Advanced purification of the ¹⁵N-labeled L-asparagine is typically achieved through a combination of techniques. Recrystallization is a powerful method for purifying crystalline solids like amino acids. By dissolving the crude product in a suitable solvent (often water or an aqueous ethanol (B145695) mixture) and allowing it to slowly crystallize, impurities are left behind in the mother liquor. core.ac.uknih.govmpg.deresearchgate.netscilit.com This process can be repeated to achieve a high degree of chemical purity. Ion-exchange chromatography is another highly effective technique for purifying amino acids. nih.govwisdomlib.orgnih.govtaylorfrancis.com The crude L-asparagine solution is passed through a column containing an ion-exchange resin. The amino acid binds to the resin and is then selectively eluted by changing the pH or the salt concentration of the mobile phase, effectively separating it from charged impurities.

Assessment of Isotopic Purity and Abundance

The isotopic purity and abundance of L-Asparagine:H2O (Amide-¹⁵N+) are critical parameters that are precisely determined using mass spectrometry. This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the ¹⁵N-labeled asparagine and its unlabeled counterpart. By analyzing the relative intensities of the isotopic peaks, the percentage of ¹⁵N incorporation can be accurately quantified. nih.govmdpi.comresearchgate.net For L-Asparagine (C₄H₈N₂O₃), the introduction of a single ¹⁵N atom results in a mass increase of approximately one atomic mass unit.

TechniqueParameter MeasuredTypical Specification
Mass Spectrometry (MS)Isotopic Enrichment (% ¹⁵N)≥ 98%

Evaluation of Chemical Purity and Enantiomeric Excess

The chemical purity of L-Asparagine:H2O (Amide-¹⁵N+) is routinely assessed by High-Performance Liquid Chromatography (HPLC). This technique separates the components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the desired compound relative to any impurities.

Ensuring the stereochemical purity, or enantiomeric excess, is of paramount importance, as the biological activity of amino acids is highly dependent on their chirality. Chiral HPLC is the method of choice for determining the enantiomeric excess of L-asparagine. sigmaaldrich.comheraldopenaccess.usscience.govuma.essigmaaldrich.com This technique utilizes a chiral stationary phase that interacts differently with the L- and D-enantiomers, leading to their separation and allowing for the quantification of each. A high enantiomeric excess indicates that the product is predominantly the desired L-isomer.

TechniqueParameter MeasuredTypical Specification
HPLCChemical Purity≥ 98%
Chiral HPLCEnantiomeric Excess (L-isomer)≥ 99%

Spectroscopic Verification of Amide-¹⁵N Position Specificity

Confirming that the ¹⁵N isotope is located specifically at the amide position is a critical quality control step. This is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise location of isotopes within a molecule. researchgate.netnih.govprotein-nmr.org.uknih.govcopernicus.organu.edu.au Specifically, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to identify protons that are directly bonded to ¹⁵N atoms. researchgate.netprotein-nmr.org.ukcopernicus.organu.edu.au In the case of amide-¹⁵N labeled L-asparagine, the HSQC spectrum would show a correlation peak between the amide protons and the ¹⁵N nucleus of the amide group, while no such correlation would be observed for the α-amino group. The distinct chemical shifts of the amide and α-amino nitrogens in the ¹⁵N NMR spectrum provide unambiguous confirmation of the label's position.

Mass Spectrometry (MS) can also be employed to verify the position of the ¹⁵N label through fragmentation analysis. nih.govmdpi.comnih.gov Under specific ionization conditions, the L-asparagine molecule will fragment in a predictable manner. The loss of the amide group as ¹⁵NH₃ would result in a specific mass loss that is different from the fragmentation pattern of asparagine labeled at the α-amino position. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can provide complementary evidence for the position of the ¹⁵N label. The vibrational frequency of the amide bond is sensitive to the mass of the constituent atoms. The substitution of ¹⁴N with ¹⁵N in the amide group leads to a characteristic shift in the amide I and amide II bands in the IR spectrum, which can be calculated and experimentally verified. escholarship.orgresearchgate.netnih.govnih.gov

TechniqueObservationInterpretation
¹H-¹⁵N HSQC NMRCorrelation peak between amide protons and a ¹⁵N nucleus at the characteristic amide ¹⁵N chemical shift.Confirms the ¹⁵N is located at the amide position.
Mass Spectrometry (Fragmentation Analysis)Observation of a neutral loss corresponding to ¹⁵NH₃.Indicates the ¹⁵N is part of the amide group.
FTIR SpectroscopyShift in the amide I and amide II vibrational bands.Consistent with the presence of a ¹⁵N atom in the amide bond.

Advanced Spectroscopic Characterization and Structural Elucidation Utilizing Amide 15n+

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a premier analytical technique for probing the structure and dynamics of biomolecules at an atomic level. The use of ¹⁵N-labeled L-asparagine provides a sensitive handle to extract detailed information that would otherwise be obscured in the crowded spectra of large biomolecules.

The side-chain amide groups of asparagine play crucial roles in stabilizing protein structures through hydrogen bonding networks and are often involved in protein-protein interactions. nih.gov ¹⁵N labeling of these specific sites allows for their unambiguous identification and characterization within the broader protein context.

Selective ¹⁵N-labeling of asparagine side-chain amides is a critical technique for simplifying complex NMR spectra and focusing on specific regions of interest within a protein. nih.gov While uniform labeling provides a global view, selective labeling hones in on the asparagine residues, which are often functionally significant.

One common strategy involves growing protein-expressing organisms, such as Escherichia coli, in a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source, leading to uniform ¹⁵N enrichment. nih.gov To achieve selective labeling of asparagine, the growth medium can be supplemented with ¹⁵N-labeled L-asparagine while other amino acids are provided in their natural abundance (unlabeled). nih.gov However, enzyme-catalyzed exchange of amide groups during protein synthesis can present a challenge to achieving high selectivity. nih.gov

More advanced and efficient methods have been developed to specifically label the side chains of asparagine residues with ¹⁵NH₂. nih.gov These methods can also be extended to simultaneously label the side-chain NH groups of glutamine and tryptophan by leveraging their biosynthetic pathways. nih.gov The choice of labeling strategy often depends on the specific research question and the biochemical properties of the protein under investigation.

Labeling StrategyDescriptionAdvantagesChallenges
Uniform ¹⁵N Labeling Protein is expressed in a medium with ¹⁵NH₄Cl as the sole nitrogen source.Provides a comprehensive view of all nitrogen-containing residues.Can lead to crowded and complex spectra, especially for larger proteins.
Selective ¹⁵N-Asparagine Labeling Growth medium is supplemented with ¹⁵N-labeled L-asparagine and other unlabeled amino acids.Simplifies spectra by highlighting only asparagine residues.Potential for isotope scrambling to other amino acids through metabolic pathways.
Side-Chain Specific ¹⁵NH₂ Labeling Utilizes specific biosynthetic pathways to label only the side-chain amide of asparagine.High degree of selectivity, minimizing spectral overlap.May require more complex biochemical protocols and optimization. nih.gov

A fundamental step in any protein NMR study is the assignment of resonances, which involves correlating specific peaks in the NMR spectrum to individual atoms within the protein. The introduction of ¹⁵N labels is instrumental in this process, particularly through the use of heteronuclear correlation experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

The ¹H-¹⁵N HSQC spectrum displays a cross-peak for each backbone amide group (excluding proline) and for the side-chain amides of asparagine and glutamine. nih.gov For a protein selectively labeled with ¹⁵N at the asparagine side-chain amide, the HSQC spectrum will primarily show signals corresponding to these specific sites. This spectral simplification is invaluable for unambiguously assigning the asparagine side-chain resonances.

For complete backbone and side-chain assignment, a suite of triple-resonance experiments (e.g., HNCACB, HN(CO)CACB) is typically employed on uniformly ¹³C, ¹⁵N-labeled proteins. protein-nmr.org.uk The chemical shifts of the Cα and Cβ atoms, which are influenced by the deuterium (B1214612) isotope effect in deuterated samples, aid in the sequential assignment of residues along the protein backbone. protein-nmr.org.uk

ExperimentInformation ProvidedLabeling Requirement
¹H-¹⁵N HSQC Correlation between amide protons and their directly bonded nitrogen atoms.¹⁵N
HNCACB Correlates the amide proton and nitrogen of a residue with the Cα and Cβ of the same and preceding residue.¹³C, ¹⁵N
HN(CO)CACB Correlates the amide proton and nitrogen of a residue with the Cα and Cβ of the preceding residue.¹³C, ¹⁵N

The study of large proteins (>25-30 kDa) by solution NMR is hampered by rapid signal decay (transverse relaxation), which leads to broad spectral lines and loss of sensitivity. A powerful strategy to overcome this limitation is to combine uniform ¹⁵N labeling with high levels of deuteration. protein-nmr.org.ukunl.pt

Deuteration involves replacing non-exchangeable protons with deuterium. This significantly slows down the relaxation processes dominated by dipole-dipole interactions between protons, resulting in sharper NMR signals. protein-nmr.org.uk Proteins are typically expressed in media containing D₂O and ¹⁵NH₄Cl to produce highly deuterated, uniformly ¹⁵N-labeled samples. protein-nmr.org.uk The exchangeable amide protons are then back-exchanged to ¹H by purifying the protein in H₂O-based buffers, allowing for the detection of signals in ¹H-¹⁵N correlation spectra. protein-nmr.org.ukunl.pt This approach has been critical for extending the size limit of proteins amenable to solution NMR studies. utoronto.ca

Proteins are not static entities but exist as dynamic ensembles of interconverting conformations. NMR spectroscopy is uniquely suited to characterize these motions over a wide range of timescales.

Amide proton exchange (APEX) rate studies provide valuable insights into the solvent accessibility and dynamics of protein backbone and side-chain amides. nih.gov The rate at which an amide proton exchanges with solvent protons (typically from D₂O) is highly dependent on its local environment. Protons that are buried within the protein core or involved in stable hydrogen bonds will exchange much more slowly than those that are exposed to the solvent on the protein surface.

By monitoring the disappearance of cross-peaks in a series of ¹H-¹⁵N HSQC spectra after transferring a ¹⁵N-labeled protein into a D₂O-based buffer, the exchange rate for each individual amide proton can be measured. duke.edu This provides a detailed map of the protein's solvent accessibility and can reveal regions of conformational flexibility. APEX studies are sensitive to changes in protein conformation, stability, and interactions with other molecules. nih.gov

Exchange RateInterpretation
Fast The amide proton is highly solvent-exposed and not involved in stable hydrogen bonding.
Intermediate The amide proton may be partially protected from the solvent or involved in a moderately stable hydrogen bond.
Slow The amide proton is likely buried within the protein core or participating in a very stable hydrogen bond.

Conformational Dynamics and Exchange Processes Analysis

Relaxation Dispersion NMR for Characterizing Conformational States and Transitions

Relaxation dispersion NMR spectroscopy has emerged as a crucial technique for the study of protein dynamics, particularly for characterizing conformational exchange processes that occur on the microsecond to millisecond (µs-ms) timescale. ucl.ac.uknih.gov These dynamic processes are often fundamental to biological function, including enzyme catalysis, ligand binding, and allosteric regulation. By utilizing ¹⁵N-labeled asparagine, researchers can probe the conformational landscapes of proteins at the level of individual residues.

The core principle of relaxation dispersion NMR lies in the application of a series of radiofrequency pulses, most commonly a Carr-Purcell-Meiboom-Gill (CPMG) pulse train, to measure the effective transverse relaxation rate (R₂) as a function of the pulse frequency. northwestern.edu When a nucleus, such as the ¹⁵N in the asparagine sidechain amide, exchanges between two or more conformational states with different chemical shifts, this exchange process contributes to the observed relaxation rate. By varying the frequency of the CPMG pulses, the contribution of this chemical exchange to the relaxation can be modulated.

Analysis of the resulting relaxation dispersion profiles allows for the extraction of key kinetic and thermodynamic parameters that describe the conformational transition, including:

The exchange rate (kex): The rate at which the molecule transitions between different conformational states.

The populations of the exchanging states (pA, pB, etc.): The relative proportions of the different conformations at equilibrium.

The chemical shift differences between the states (Δω): This provides structural information about the distinct magnetic environments of the nucleus in each conformational state.

A notable application of this technique is in the study of "invisible" or sparsely populated excited states of proteins that are critical for function but cannot be detected by conventional structural biology methods. utoronto.ca For instance, ¹⁵N relaxation dispersion experiments can reveal the transient opening of a binding pocket or the sampling of an alternative conformation necessary for catalysis.

Below is a representative table illustrating the type of data that can be obtained from a ¹⁵N relaxation dispersion experiment on a protein containing a labeled asparagine residue undergoing a two-state conformational exchange.

ParameterValue
Exchange Rate (kex)500 s⁻¹
Population of Ground State (pA)95%
Population of Excited State (pB)5%
Chemical Shift Difference (Δω)2.5 ppm

Intermolecular Interactions and Ligand Binding Studies

The amide-¹⁵N⁺ group of asparagine serves as an excellent reporter for monitoring intermolecular interactions, such as protein-protein or protein-ligand binding events.

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a widely used NMR method to identify the binding interface of a protein when it forms a complex with another molecule. duke.edu The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. protein-nmr.org.uk Upon binding of a ligand or another protein, the chemical environments of the amino acid residues at the interface are altered, leading to changes in their NMR chemical shifts.

The experiment typically involves acquiring a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of a ¹⁵N-labeled protein, titrating in increasing amounts of an unlabeled binding partner. The ¹H-¹⁵N HSQC spectrum displays a peak for each N-H group in the protein, and the amide N-H of asparagine provides a distinct signal. As the binding partner is added, residues involved in the interaction will exhibit a progressive shift in their corresponding peak positions in the spectrum. nih.gov

By monitoring these chemical shift perturbations, a map of the binding interface on the surface of the ¹⁵N-labeled protein can be generated. The magnitude of the chemical shift change for a particular residue is indicative of the extent to which its environment is perturbed upon binding. This information is invaluable for docking studies and for understanding the molecular basis of recognition. bcm.edu

The following table provides a hypothetical example of CSP data for several asparagine residues in a protein upon binding to a ligand.

Asparagine Residue NumberChemical Shift Change (Δδ) in ppmLocation in Protein Structure
Asn-250.35Binding Pocket
Asn-420.28Adjacent to Binding Pocket
Asn-880.02Distant from Binding Site

Paramagnetic NMR spectroscopy offers a powerful means to obtain long-range structural information in biomolecules. This technique relies on the introduction of a paramagnetic center, often a lanthanide ion, into the protein. nih.gov The unpaired electrons of the paramagnetic center generate a magnetic field that influences the NMR signals of nearby nuclei. illinois.edu

One of the key paramagnetic effects is the pseudocontact shift (PCS), which arises from the anisotropic magnetic susceptibility of the paramagnetic center. wikipedia.org The PCS causes a shift in the resonance frequency of a nucleus that is dependent on its distance and orientation relative to the paramagnetic ion. anu.edu.au The side-chain amide ¹⁵N of asparagine is a valuable probe for measuring PCSs. nih.gov

By selectively labeling the side-chain amides of asparagine and glutamine with ¹⁵N, it is possible to determine the magnetic susceptibility anisotropy tensors based exclusively on the pseudocontact shifts of the amide side-chain protons. nih.gov This information provides valuable long-range distance and angular restraints that can be used to refine the three-dimensional structure of the protein or protein complex.

Solid-State NMR (SSNMR) Applications for Non-Soluble Systems

While solution-state NMR is a powerful tool, it is not applicable to insoluble or non-crystalline systems such as large protein aggregates, amyloid fibrils, or membrane-embedded proteins. Solid-state NMR (SSNMR) provides a means to study these challenging systems at atomic resolution. nih.gov

The incorporation of ¹⁵N-labeled asparagine is highly beneficial for SSNMR studies. Isotopic labeling helps to simplify complex spectra and enables the use of specific pulse sequences to probe structure and dynamics. escholarship.org In SSNMR, the orientation-dependent interactions that are averaged out in solution are retained, providing a wealth of structural information.

By employing techniques such as magic-angle spinning (MAS), high-power proton decoupling, and cross-polarization, high-resolution spectra of solid samples can be obtained. Multidimensional correlation experiments, analogous to those used in solution NMR, can be performed to establish through-bond and through-space connectivities between nuclei. For instance, ¹³C-¹⁵N correlation experiments can be used to link the asparagine side-chain amide nitrogen to the neighboring carbonyl carbon, providing information about the local backbone conformation.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is a cornerstone of proteomics, enabling the identification, quantification, and characterization of proteins. The incorporation of ¹⁵N-labeled asparagine provides a powerful tool for quantitative proteomics studies.

Quantitative Proteomics Methodologies with ¹⁵N Asparagine Incorporation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. In a SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural abundance of amino acids, while the other is grown in "heavy" medium containing an isotopically labeled amino acid, such as ¹⁵N-asparagine.

Over several cell divisions, the ¹⁵N-asparagine is incorporated into all newly synthesized proteins in the "heavy" population. The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested into peptides. These peptide mixtures are then analyzed by mass spectrometry. nih.gov

The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. A peptide containing a ¹⁵N-labeled asparagine will have a mass shift compared to its unlabeled counterpart. nih.gov By comparing the relative intensities of the isotopic peaks for a given peptide, the relative abundance of the corresponding protein in the two cell populations can be accurately quantified. This approach allows for the precise measurement of changes in protein expression levels in response to various stimuli or in different disease states.

The following table illustrates the expected mass differences for a peptide containing one asparagine residue when labeled with ¹⁵N.

Peptide StateNumber of ¹⁵N atoms in AsparagineMass of Asparagine Residue (Da)Mass Shift (Da)
Light0114.04290
Heavy2116.0370+1.9941

This quantitative information is crucial for understanding cellular processes, identifying biomarkers, and elucidating disease mechanisms.

Metabolomics and Metabolic Flux Analysis Utilizing ¹⁵N Tracers

Metabolic flux analysis using stable isotope tracers is a critical technique for quantifying the rates of metabolic reactions within a cell. L-ASPARAGINE:H2O (AMIDE-¹⁵N+) is an invaluable tracer for elucidating the pathways of nitrogen metabolism. By introducing the ¹⁵N label at a specific position (the amide group), researchers can follow its distribution throughout the metabolic network.

The ¹⁵N label from the amide group of asparagine can be transferred to other molecules through various enzymatic reactions. Asparagine can be hydrolyzed by asparaginase (B612624) to aspartate and ammonia (B1221849); if the asparagine is amide-¹⁵N labeled, the resulting ammonia will carry the ¹⁵N label. This ¹⁵N-ammonia can then be incorporated into other amino acids, such as glutamate (B1630785) and glutamine, via the action of glutamate dehydrogenase and glutamine synthetase, respectively.

Studies using ¹⁵N-labeled asparagine in cell culture have demonstrated its metabolic fate. For instance, in human hepatoma Hep G2 cells, the ¹⁵N from asparagine was observed to be incorporated into other amino acids over time. While asparagine itself was metabolized slowly, the ¹⁵N label was found distributed primarily among alanine (B10760859), glutamate, and proline after 144 hours of incubation. escholarship.org This demonstrates that the amide nitrogen of asparagine is an active participant in the cellular nitrogen pool, contributing to the biosynthesis of other key metabolites.

Table 1: Distribution of ¹⁵N from Amide-¹⁵N L-Asparagine in Hep G2 Cell Culture Media After 144 Hours

Metabolite¹⁵N Distribution (%)¹⁵N Enrichment (%)
Asparagine82.0%-
Alanine8.0%20%
Glutamate6.8%36%
Proline2.2%19%
Data derived from a study on amino acid metabolism in cell culture. escholarship.org

The identification and quantification of ¹⁵N-labeled metabolites are typically performed using mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). researchgate.net After exposing cells or tissues to L-ASPARAGINE:H2O (AMIDE-¹⁵N+), metabolites are extracted and analyzed. researchgate.netsigmaaldrich.com The mass spectrometer detects the mass isotopomer distribution for each metabolite of interest.

A metabolite that has incorporated the ¹⁵N label will exhibit a mass shift of +1 (for a single ¹⁵N incorporation) compared to its natural abundance counterpart. By analyzing the relative intensities of the unlabeled (M+0) and labeled (M+1, M+2, etc.) peaks, the degree of ¹⁵N enrichment in each metabolite pool can be accurately calculated. This data is then used in metabolic flux models to determine the rates of the underlying biochemical reactions. rsc.org

High-Resolution Mass Spectrometry for Structural Elucidation of Labeled Species

High-resolution mass spectrometry, utilizing instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for the accurate analysis of isotopically labeled molecules. acs.org These instruments provide the mass accuracy required to unequivocally identify ¹⁵N-labeled species and distinguish them from other naturally occurring isotopes, such as carbon-13 (¹³C). libretexts.org

The precise mass difference between a peptide containing ¹⁴N and one containing ¹⁵N can be resolved, confirming the incorporation of the label. This is particularly crucial for validating the fidelity of labeling and checking for metabolic "scrambling," where the ¹⁵N label might be transferred to unintended amino acids during their biosynthesis. nih.gov High-resolution tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the ¹⁵N label within a peptide by analyzing its fragmentation pattern, thereby confirming that the label remains on the asparagine residue as intended. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a molecule. Isotope-edited vibrational spectroscopy, where an atom is replaced by its heavier isotope, is a powerful method to isolate and identify specific vibrational modes. huji.ac.il

Substituting the ¹⁴N atom with a ¹⁵N atom in the amide group of L-asparagine (a technique known as isotope editing) induces a predictable shift in the frequencies of vibrational modes involving that nitrogen atom. acs.org The magnitude of this shift is dependent on the extent to which the ¹⁵N atom participates in a specific vibration. This allows for the unambiguous assignment of amide-related bands in the IR and Raman spectra.

Key vibrational modes of the amide group that are affected include:

Amide I band (approx. 1600–1700 cm⁻¹): Primarily associated with the C=O stretching vibration. It is sensitive to the protein's secondary structure. While less affected by ¹⁵N substitution than the Amide II band, some frequency shifts can occur due to changes in vibrational coupling.

Amide II band (approx. 1470–1570 cm⁻¹): Arises from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov This band is highly sensitive to ¹⁵N substitution. The replacement of ¹⁴N with ¹⁵N results in a noticeable redshift (shift to lower wavenumber), which can be on the order of several cm⁻¹. escholarship.org Studies using a 1-¹³C ¹⁵N label have shown shifts of approximately 30 cm⁻¹ for the amide II peak. acs.org

N-H stretching (approx. 3100-3500 cm⁻¹): This band is also sensitive to the isotopic substitution of nitrogen. nih.gov

Analysis of Amide I, II, and III Bands and Isotopic Shifts

The vibrational spectrum of the amide group in L-asparagine monohydrate is characterized by several distinct bands, most notably the Amide I, Amide II, and Amide III bands. Each of these bands arises from different coupled vibrations of the atoms within the amide functional group (-CONH₂).

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration (approximately 70-85%). leibniz-fli.de For L-asparagine monohydrate, this band is observed as a very intense feature in the Raman spectrum at approximately 1647 cm⁻¹. scielo.br

The Amide II band, typically found between 1510 and 1580 cm⁻¹, is more complex. It originates from a combination of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%). leibniz-fli.de In L-asparagine monohydrate, a peak corresponding to the NH₂ bending vibration is identified in the FTIR spectrum around 1522 cm⁻¹. nih.gov

The Amide III band is the most complex, resulting from a mixture of C-N stretching, N-H bending, and other vibrations. It is located in the 1200–1400 cm⁻¹ region. nih.gov

Upon substitution of ¹⁴N with ¹⁵N in the amide group, the frequencies of these vibrational modes are expected to shift to lower wavenumbers (a redshift). This is due to the increased mass of the nitrogen atom, which affects all vibrations in which it participates. While specific experimental data for the isotopic shifts in L-ASPARAGINE:H₂O (AMIDE-¹⁵N+) is not extensively documented, shifts observed in other ¹⁵N-labeled peptides and amides can provide a reliable estimation. For instance, ¹⁵N substitution at the terminal amine group of lysine (B10760008) side chains in a model peptide resulted in a redshift of the NH stretching mode by 9-13 cm⁻¹. nih.govresearchgate.net The Amide II band, with its significant contribution from N-H bending, is particularly sensitive to this isotopic substitution. huji.ac.il

Below is a data table summarizing the typical positions of the Amide I, II, and III bands in L-asparagine monohydrate and the expected shifts upon ¹⁵N labeling of the amide group.

Vibrational BandTypical Wavenumber (cm⁻¹) in L-Asparagine MonohydratePrimary Vibrational Mode ContributionExpected Isotopic Shift (¹⁵N)
Amide I ~1647 scielo.brC=O StretchSmall redshift
Amide II ~1522 nih.govN-H Bend, C-N StretchSignificant redshift
Amide III 1200-1400C-N Stretch, N-H BendModerate redshift

Note: The expected isotopic shifts are qualitative predictions based on data from related compounds, as specific experimental values for L-ASPARAGINE:H₂O (AMIDE-¹⁵N+) were not found in the surveyed literature.

Probing Hydrogen Bonding and Local Environments of the Amide Group

The precise frequencies of the amide vibrational bands are exquisitely sensitive to the local environment, particularly to the formation of hydrogen bonds. The amide group of asparagine can act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the C=O group). nih.gov In the crystal structure of L-asparagine monohydrate, the amide group, along with the amino and carboxyl groups and the water molecule, participates in a complex network of hydrogen bonds. aip.orgnih.gov

Isotopic labeling with ¹⁵N provides a refined tool for probing these hydrogen-bonding interactions. The magnitude of the isotopic shift for a particular amide band can be correlated with the strength and nature of the hydrogen bonds involving the amide group.

Theoretical and experimental studies on model amides have established the following relationships:

Amide I (C=O stretch): The frequency of the Amide I band is particularly sensitive to hydrogen bonding at the carbonyl oxygen. Stronger hydrogen bonds to the C=O group weaken the double bond, leading to a redshift (lower frequency).

Amide II (N-H bend/C-N stretch): This band's frequency is highly dependent on hydrogen bonding at the N-H group. Stronger hydrogen bonds involving the N-H protons will typically cause a blueshift (higher frequency) of the Amide II band.

By comparing the vibrational spectra of unlabeled and ¹⁵N-labeled L-asparagine monohydrate, one can deconvolve the effects of hydrogen bonding on the different vibrational modes. For instance, a change in the isotopic shift of the Amide II band upon alteration of the crystal packing or solvation would indicate a change in the hydrogen-bonding environment around the amide N-H groups. This site-specific information is invaluable for understanding the forces that stabilize the crystal structure and how the molecule interacts with its surroundings.

The table below outlines how ¹⁵N isotopic shifts in the amide bands can be used to interpret changes in the local hydrogen-bonding environment.

Observed Spectral Change in ¹⁵N-labeled SampleInterpretation of Hydrogen Bonding Environment
Altered isotopic shift of the Amide I bandChange in the strength or geometry of hydrogen bonds to the amide carbonyl oxygen.
Altered isotopic shift of the Amide II bandChange in the strength or geometry of hydrogen bonds from the amide N-H protons.
Altered isotopic shift of the Amide III bandComplex changes in the C-N bond character and N-H bending environment, likely due to a combination of effects on both the C=O and N-H groups.

Structural Biology and Biophysical Investigations of 15n Labeled Asparagine in Macromolecules

Protein Structure Determination and Refinement

¹⁵N-labeling of asparagine is a powerful technique for elucidating the three-dimensional structures of proteins. NMR spectroscopy of ¹⁵N-labeled proteins provides crucial distance and dihedral angle restraints that are used to calculate and refine molecular structures.

While X-ray crystallography provides high-resolution static pictures of protein structures, it can sometimes be challenging to accurately model flexible regions or determine the protonation states of residues. NMR data from ¹⁵N-labeled asparagine can complement and refine crystallographic models. researchgate.net For instance, the precise orientation of asparagine side-chain amide groups, which can be difficult to resolve from electron density maps alone, can be determined through NMR measurements of residual dipolar couplings (RDCs) in a partially oriented medium. researchgate.net These RDCs provide information on the orientation of the N-H bond vector relative to the magnetic field, thus helping to correctly position the amide group within the crystal structure. Furthermore, NMR can help to identify and characterize conformational heterogeneity in the crystal, which may not be apparent from the averaged electron density. mdpi.com

Technique Contribution to Structural Model Example Application
¹⁵N NMR Provides restraints on bond vector orientations and dihedral angles, resolves ambiguity in side-chain conformations.Refinement of asparagine side-chain orientation in flexible loops of crystallographic models.
X-ray Crystallography Delivers high-resolution electron density maps for the overall protein fold.Determination of the static structure of a protein core.
Integrated NMR/X-ray Combines global fold information with precise local conformational details for a more accurate and complete structural model.Characterization of protein-ligand complexes where ligand binding induces conformational changes.

Elucidation of Hydrogen Bonding Networks and Amide Interactions

The asparagine side-chain amide is frequently involved in intricate hydrogen bonding networks that are crucial for protein stability and function. nih.govresearchgate.net ¹⁵N NMR is an exquisitely sensitive technique for probing these interactions.

While isotopic substitution with ¹⁵N does not significantly alter the electronic properties of the asparagine amide group, the ability to selectively observe the ¹⁵N nucleus allows for detailed characterization of its environment. The ¹⁵N chemical shift is highly sensitive to hydrogen bonding, shielding the nucleus and causing an upfield shift in the NMR spectrum. This allows for the identification of asparagine residues involved in hydrogen bonds and the characterization of the strength and geometry of these bonds. Furthermore, studies have shown that asparagine residues have a high propensity to form side chain-backbone hydrogen bonds, which helps to stabilize local folded structures. researchgate.net In some proteins, conserved asparagine residues form "asparagine ladders," which are extended networks of hydrogen bonds buried within the hydrophobic core, contributing significantly to the protein's stability. nih.gov

The hydrogen bonding capabilities of the asparagine side chain make it a key player in molecular recognition events. nih.gov ¹⁵N NMR can be used to map the binding interfaces of protein-ligand and protein-protein complexes. Upon binding, changes in the chemical environment of asparagine residues at the interface will lead to perturbations in their ¹⁵N chemical shifts, a phenomenon known as chemical shift mapping. By monitoring these changes, it is possible to identify the specific residues involved in the interaction. For example, in the study of amyloid fibrils, solid-state NMR has been used to detect the primary amide side-chain proton resonances of asparagine, revealing their involvement in hydrogen-bonded ladders that stabilize the fibril structure. nih.gov

Interaction Type ¹⁵N NMR Observable Structural Insight
Intramolecular H-bonding Upfield ¹⁵N chemical shiftIdentification of asparagine residues participating in stabilizing secondary structures.
Amide Stacking Changes in ¹⁵N chemical shift and relaxation parametersCharacterization of the local conformational environment and dynamics.
Protein-Ligand Binding Chemical shift perturbations of ¹⁵N signalsMapping of the ligand binding site and characterization of binding affinity.
Protein-Protein Interaction Cross-saturation transfer, chemical shift perturbationsIdentification of residues at the protein-protein interface.

Protein Folding, Misfolding, and Stability Studies

The folding of a protein into its correct three-dimensional structure is a complex process, and the failure to do so can lead to misfolding and aggregation, which are associated with numerous diseases. acs.org The stability of a protein is its ability to maintain its native conformation and is a critical factor in its function.

Spontaneous, non-enzymatic deamidation of asparagine residues is a common post-translational modification that can have significant consequences for protein structure and stability. nih.govcreative-proteomics.com This process involves the conversion of the asparagine side-chain amide to an aspartic acid or isoaspartic acid, introducing a negative charge and potentially disrupting local hydrogen bonding networks. nih.gov This can lead to protein misfolding and aggregation. nih.gov Time-resolved ¹⁵N HSQC NMR experiments can be used to monitor the deamidation of specific asparagine residues by following the decay of the ¹⁵N-NH₂ resonance signals over time. nih.gov

Studies on leucine-rich repeat proteins have highlighted the importance of "asparagine ladders" in contributing to both the global and local stability of the protein fold. nih.gov These ladders are continuous networks of hydrogen bonds formed by buried asparagine side chains. nih.gov NMR spectroscopy, by measuring chemical shifts, ¹⁵N dynamics, and hydrogen exchange rates, has been instrumental in demonstrating that the disruption of these asparagine ladders leads to significant changes in secondary structure and a loss of stability. nih.gov

Monitoring Amide Proton Exchange as a Probe for Protein Unfolding and Dynamics

Amide proton exchange (HX) is a powerful biophysical technique that provides insights into the structural dynamics and stability of proteins at the residue level. The exchange rates of amide protons with solvent protons are exquisitely sensitive to their local environment, including their involvement in hydrogen bonds, solvent accessibility, and the conformational fluctuations of the protein. By monitoring these exchange rates, typically through nuclear magnetic resonance (NMR) spectroscopy, it is possible to map the dynamic landscape of a protein and observe the process of unfolding in real-time.

The fundamental principle of amide proton exchange lies in the Linderstrøm-Lang model, which describes the exchange process as occurring through a transiently open state where the amide proton is exposed to the solvent. The observed exchange rate constant (k_ex) is a product of the equilibrium constant for the opening fluctuation (K_op) and the intrinsic exchange rate (k_int) of a fully solvent-exposed amide proton. Therefore, by measuring k_ex, one can derive the free energy of the opening reaction (ΔG_op), which reflects the local stability of that region of the protein.

Isotopic labeling with ¹⁵N is a cornerstone of using NMR to monitor amide proton exchange. By uniformly labeling a protein with ¹⁵N, two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra can be acquired. These spectra display a unique cross-peak for each backbone amide group, allowing for the monitoring of individual amide protons throughout the protein. When a ¹⁵N-labeled protein is transferred into a D₂O-based buffer, the amide protons (¹H) will exchange with deuterons (²H). This exchange leads to a time-dependent decrease in the intensity of the corresponding ¹H-¹⁵N HSQC cross-peak, as the deuteron (B1233211) is not detected in this experiment. By fitting the decay of the peak intensity over time, the exchange rate for each specific amide proton can be determined.

The rates of amide proton exchange serve as a sensitive probe for protein unfolding. In the native state, amide protons involved in stable hydrogen bonds within secondary structures like α-helices and β-sheets are protected from exchange, resulting in slow exchange rates. As a protein begins to unfold, these hydrogen bonds are broken, and the amide protons become more exposed to the solvent, leading to an increase in their exchange rates. By monitoring the exchange rates of amide protons across the entire protein sequence as a function of a denaturant (e.g., urea, guanidinium (B1211019) chloride) or temperature, a detailed picture of the unfolding process can be constructed. This allows for the identification of regions that unfold first (less stable) and those that are part of the stable core of the protein.

Furthermore, amide proton exchange can reveal the dynamic nature of proteins even under native conditions. Local fluctuations and transient "breathing" motions of the protein structure can lead to temporary exposure of otherwise protected amide protons to the solvent. The rates of these exchanges provide information on the timescale and energetics of these dynamic processes, which are often crucial for protein function, such as enzyme catalysis and ligand binding.

Assessment of Asparagine Residues' Contribution to Global Protein Stability through Isotopic Labeling

Isotopic labeling, particularly with ¹⁵N, coupled with site-directed mutagenesis and NMR spectroscopy, provides a powerful strategy for dissecting the contribution of individual amino acid residues, such as asparagine, to the global stability of a protein. Asparagine residues can play significant roles in protein structure and stability through their ability to form hydrogen bonds via their side-chain amide group. By substituting asparagine with other amino acids and quantifying the resulting change in thermodynamic stability, it is possible to elucidate the energetic contribution of the asparagine residue to the folded state of the protein.

The primary method for quantifying changes in protein stability upon mutation is the determination of the change in the Gibbs free energy of unfolding (ΔΔG_u). A positive ΔΔG_u value indicates that the mutation has destabilized the protein, while a negative value signifies stabilization. These values are typically determined by monitoring the protein unfolding transition in the presence of a chemical denaturant or as a function of temperature. ¹H-¹⁵N HSQC NMR is an ideal tool for this purpose, as it allows for the residue-specific monitoring of the unfolding process. The disappearance of native-state cross-peaks and the appearance of unfolded-state peaks can be tracked to generate an unfolding curve, from which the free energy of unfolding (ΔG_u) for both the wild-type and mutant proteins can be calculated.

A notable example of this approach is the study of the contribution of a conserved asparagine residue to the stability of microbial ribonucleases (RNases). In ribonucleases Sa, T1, and Ba (barnase), a conserved asparagine residue's side-chain amide group is buried and forms two intramolecular hydrogen bonds with a neighboring peptide group, anchoring a surface loop. To quantify the contribution of this asparagine to the stability of these proteins, it was replaced with alanine (B10760859), aspartate, and serine through site-directed mutagenesis. The change in conformational stability (ΔΔG_u) was then measured.

The replacement of the conserved asparagine with alanine, which removes the side-chain hydrogen bonding capability, resulted in a significant decrease in stability for all three RNases. nih.gov This destabilization highlights the crucial role of the hydrogen bonds formed by the asparagine side chain in maintaining the structural integrity of the protein. The magnitude of the destabilization provides a quantitative measure of the energetic contribution of these interactions to the global stability of the protein.

ProteinMutationΔΔG_u (kcal/mol)Interpretation
RNase SaAsn to Ala2.2Destabilizing
RNase T1Asn to Ala1.8Destabilizing
RNase BaAsn to Ala2.7Destabilizing
RNase SaAsn to Asp1.5Destabilizing
RNase T1Asn to Asp1.8Destabilizing
RNase BaAsn to Asp-0.5Stabilizing
RNase SaAsn to Ser2.3Destabilizing
RNase T1Asn to Ser1.7Destabilizing

This table presents the change in the free energy of unfolding (ΔΔG_u) for various mutations of a conserved asparagine residue in three microbial ribonucleases. A positive value indicates that the mutation destabilizes the protein compared to the wild-type. Data sourced from Pace et al., 1998. nih.gov

¹⁵N-labeling is instrumental in such studies not only for monitoring the unfolding transition but also for assessing the structural consequences of the mutation. By comparing the ¹H-¹⁵N HSQC spectra of the wild-type and mutant proteins, any structural perturbations caused by the amino acid substitution can be identified. Significant chemical shift perturbations in residues distant from the mutation site can indicate a more global structural rearrangement, which is crucial for the correct interpretation of the thermodynamic data. In the case of the RNase Sa Asn to Ser mutant, structural analysis revealed significant conformational changes near the mutation site, including altered hydrogen bonding patterns and increased flexibility of the surface loop, directly linking the observed destabilization to the loss of the specific interactions provided by the asparagine side chain. nih.gov

Computational and Theoretical Chemistry Approaches Applied to L Asparagine:h2o Amide 15n+ Systems

Quantum Chemical Calculations and Spectroscopic Parameter Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and spectroscopic properties of molecules like ¹⁵N-labeled asparagine. These methods provide a detailed picture of how isotopic substitution influences the molecule at a subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com When applied to isotopically labeled compounds such as L-Asparagine (Amide-¹⁵N+), DFT can elucidate the subtle effects of the heavier nitrogen isotope on the molecule's electronic environment. While direct studies on ¹⁵N-labeled asparagine are specific, broader research on amino acids like glutamic acid provides a framework for understanding these effects. nih.gov

Research findings from DFT calculations on amino acids with polar uncharged side chains, including asparagine, have been used to evaluate their chemical reactivity through a series of molecular descriptors. mdpi.com These studies calculate properties such as polar surface area and polarizability, which are influenced by the electronic structure. mdpi.com

Table 1: Calculated Molecular Properties of Asparagine using DFT

Property Value Significance
Polar Surface Area (PSA) 108.49 Ų Influences membrane permeability and drug transport.
Polarizability 47.16 x 10⁻²⁴ cm³ Relates to the ease of distorting the electron cloud, affecting intermolecular interactions.
logP -3.80 Indicates the hydrophilicity of the molecule.

Data derived from studies on amino acids with polar uncharged side chains. mdpi.com

Ab initio quantum chemical methods are instrumental in the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. illinois.edu For L-Asparagine (Amide-¹⁵N+), these calculations are crucial for interpreting NMR spectra, which are highly sensitive to the local environment of the ¹⁵N nucleus. nih.gov

Calculations of ¹⁵N chemical shielding tensors provide the principal values and orientation of the chemical shift anisotropy (CSA), which are key parameters in solid-state NMR studies. acs.orgresearchgate.net Studies on L-asparagine monohydrate have demonstrated that computational methods, such as the embedded ion method (EIM) and cluster calculations at the B3LYP level, can yield theoretical ¹³C and ¹⁵N principal shielding values that show improved agreement with experimental data when intermolecular interactions within the crystal lattice are considered. acs.orgresearchgate.net Accounting for these interactions is critical, as hydrogen bonding and electrostatic effects in the crystal significantly influence NMR parameters. acs.org

Improving the accuracy of these predictions can be achieved by applying corrections to standard methods. For example, a simple molecular correction applied to Gauge-Including Projector-Augmented Wave (GIPAW) calculations, a common method for predicting NMR parameters in periodic systems, has been shown to significantly improve the agreement with experimental chemical shifts for ¹³C and ¹⁵N nuclei in molecular crystals. rsc.org

Table 2: Comparison of Experimental and Calculated ¹⁵N Chemical Shift Differences in Isocytosine Crystals

Method Mean Absolute Error (ppm) Maximum Error (ppm)
GIPAW 4.1 10.6
GIPAW + PBE0 Correction 1.6 6.8

This table illustrates how applying a high-level correction (PBE0) to a standard method (GIPAW) improves the accuracy of predicted ¹⁵N chemical shifts, a technique applicable to asparagine systems. rsc.org

Molecular Dynamics (MD) Simulations of Labeled Asparagine in Biological Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. nih.gov For systems containing ¹⁵N-labeled asparagine, MD simulations are invaluable for exploring conformational dynamics and interactions within a biological context, such as in peptides and proteins. nih.govnih.gov

MD simulations are used to sample the conformational landscape of peptides and proteins containing asparagine residues. nih.gov These simulations reveal the accessible shapes (conformations) a molecule can adopt and the transitions between them. For asparagine, intramolecular hydrogen bonding plays a significant role in dictating its conformational preferences. nih.gov In the gas phase or nonpolar solvents, asparagine tends to be "conformationally locked" into a single structure due to these internal interactions. nih.gov

When incorporated into proteins, the conformational behavior of asparagine is critical for function. MD simulations of enzymes like the ubiquitin-conjugating enzyme Ubc13 have been used to probe the role of a highly conserved active site asparagine. nih.gov These simulations revealed that the asparagine residue preferentially forms hydrogen bonds with a nearby loop, influencing the active site's geometry and the enzyme's efficiency, rather than directly stabilizing a reaction intermediate as previously hypothesized. nih.gov

The interaction with the surrounding solvent, typically water in biological systems, is a key determinant of a molecule's structure and function. nih.gov MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation and hydrogen bonding dynamics. galaxyproject.org

Studies on asparagine have shown that solvent polarity can induce a "conformational unlocking." nih.gov In aqueous solutions, intermolecular hydrogen bonds with water molecules compete with and destabilize the intramolecular hydrogen bonds that lock the asparagine conformation in nonpolar environments. nih.gov This allows the asparagine residue to explore a wider range of conformations. MD simulations can track the formation and breaking of these hydrogen bonds over the course of a simulation, providing quantitative data on their occupancy and lifetime. galaxyproject.orgbiorxiv.org This information is crucial for understanding processes like protein folding and ligand binding, where the dynamics of hydrogen bond networks play a central role. nih.govbiorxiv.org

Table 3: Hydrogen Bond Occupancy in MD Simulations

Interacting Pair Occupancy (%) Context
Aspartate-93 & Ligand 89.22% A persistent hydrogen bond identified in the active site of a protein. galaxyproject.org
Glycine-97 & Ligand 15.27% A less persistent hydrogen bond in the same active site. galaxyproject.org

This data, from a general MD tutorial, exemplifies the type of quantitative analysis of hydrogen bonding that can be applied to systems containing L-asparagine.

Advanced Computational Modeling of Isotopic Labeling Strategies

Computational modeling is essential for designing and interpreting experiments that use isotopic labeling. nih.gov Selective ¹⁵N labeling of the asparagine side-chain amide provides a powerful tool for NMR spectroscopy to study protein structure and interactions. nih.govresearchgate.net

Computational approaches can help devise strategies for site-specific or residue-specific labeling to simplify complex NMR spectra of large proteins. nih.gov By reducing the number of observed signals, researchers can focus on specific regions of interest, such as an enzyme's active site or a protein-protein interaction interface. nih.gov For example, modeling can predict how the introduction of a ¹⁵N label will affect the NMR spectrum, guiding the experimental design. nih.gov

Furthermore, computational methods are used to analyze the data from labeling experiments. In combination with site-specific tagging of a protein with a paramagnetic lanthanide ion, the detection of ¹⁵N-labeled asparagine side chains allows for the determination of magnetic susceptibility anisotropy tensors based on pseudocontact shifts. nih.gov This provides long-range structural information that is highly valuable for determining the three-dimensional structure of proteins and their complexes. Computational modeling is integral to translating these experimentally measured shifts into precise structural restraints. nih.govresearchgate.net

Rational Design of Selective Labeling Protocols

The primary goal in designing a labeling protocol for L-Asparagine:H2O (Amide-15N+) is to ensure the specific and efficient incorporation of the heavy ¹⁵N isotope exclusively at the side-chain amide position. Achieving high isotopic purity is critical for the success of subsequent analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). ckisotopes.com However, biological synthesis pathways can present challenges, such as enzyme-catalyzed isotope exchange between the amide group and other nitrogen sources, which would lead to isotopic scrambling and dilute the label's specificity. nih.gov

Computational chemistry offers a powerful toolkit to overcome these challenges by modeling the enzymatic reactions involved in asparagine biosynthesis. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to investigate reaction mechanisms at the quantum level. scielo.brnih.gov These theoretical approaches allow for the detailed study of asparagine synthetase (ASNS), the enzyme responsible for catalyzing the ATP-dependent transfer of an amino group from glutamine (or ammonia) to aspartate, forming asparagine.

By modeling this enzymatic process, researchers can:

Analyze Reaction Energetics: Calculate the Gibbs free energy, enthalpy, and entropy of the labeling reaction to predict its thermodynamic feasibility. nih.gov This includes modeling the transition states to determine the activation energy, which governs the reaction rate.

Elucidate Enzyme-Substrate Interactions: Simulate the docking of substrates (aspartate and the ¹⁵N-labeled nitrogen source) into the active site of ASNS. This helps in understanding the binding affinities and the specific interactions that ensure the correct orientation for the labeling reaction.

Predict Isotope Effects: Determine the kinetic isotope effects (KIEs) of substituting ¹⁴N with ¹⁵N. While often small for nitrogen, these effects can influence reaction rates and are important for a complete theoretical understanding.

Screen Potential Precursors: Computationally evaluate different ¹⁵N-labeled precursors to identify the most efficient nitrogen donor for the specific enzymatic system being used, thereby maximizing the yield of the desired product.

These theoretical insights guide the experimental design of selective labeling protocols, helping to optimize factors such as the choice of enzyme, reaction conditions, and the specific ¹⁵N-labeled precursor, ultimately leading to a more efficient and specific synthesis of L-Asparagine:H2O (Amide-15N+).

Computational MethodApplication in Labeling Protocol DesignKey Insights Gained
Density Functional Theory (DFT) Modeling the electronic structure and reactivity of substrates and enzyme active sites involved in the asparagine synthetase reaction. nih.govPrediction of reaction pathways, activation energies, and the stability of reaction intermediates.
Ab Initio Methods High-accuracy calculation of molecular properties and interaction energies without empirical parameters. scielo.brDetailed understanding of hydrogen bonding networks and electrostatic interactions crucial for substrate binding. scielo.br
Molecular Docking Simulating the binding of ¹⁵N-labeled precursors and aspartate to the asparagine synthetase active site.Identification of optimal substrate conformations and prediction of binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the enzymatic reaction where the active site is treated with quantum mechanics and the surrounding protein with classical mechanics.Realistic simulation of the reaction environment, providing accurate energetics and mechanistic details.

Prediction of Metabolic Fluxes in Labeled Biological Pathways

Once L-Asparagine:H2O (Amide-15N+) is introduced into a biological system, computational models are essential for translating experimental data into a quantitative understanding of metabolic activity. The core technique used for this purpose is Metabolic Flux Analysis (MFA). nih.gov MFA is a computational framework that quantifies the rates (fluxes) of reactions throughout a metabolic network. nih.gov When combined with stable isotope tracers, it becomes ¹⁵N-MFA, a powerful method to trace the path of the labeled nitrogen atom from asparagine through interconnected metabolic pathways. nih.govbiorxiv.org

The general workflow involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing L-Asparagine:H2O (Amide-15N+) as a tracer. biorxiv.org

Isotopic Steady State: The system is allowed to reach a metabolic and isotopic steady state, where the distribution of ¹⁵N throughout the metabolites becomes constant. nih.gov

Analytical Measurement: The isotopic enrichment in various intracellular metabolites, particularly other amino acids and nitrogen-containing compounds, is measured using MS or NMR. nih.govnih.gov

Computational Flux Prediction: The measured isotope distribution patterns are used as input for a computational model of the organism's metabolic network. The model consists of a system of algebraic equations that describe the flow of atoms through each reaction. By using iterative algorithms, the model calculates the intracellular reaction fluxes that best reproduce the experimental labeling data. plos.org

Advanced computational strategies, such as dual labeling with ¹³C and ¹⁵N tracers, allow for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive picture of cellular metabolism. nih.govbiorxiv.org Furthermore, statistical frameworks like Bayesian Model Averaging are employed to enhance the statistical rigor of the flux predictions and to estimate the confidence intervals for each calculated flux. nih.gov

The output of these computational analyses is a detailed flux map that reveals how the amide nitrogen from asparagine is utilized by the cell. This can uncover the relative importance of different metabolic routes, such as:

Transamination Reactions: The transfer of the amide nitrogen to α-keto acids to synthesize new amino acids. researchgate.net

Anaplerotic Pathways: The contribution of asparagine-derived nitrogen to replenish intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Biosynthesis: The incorporation of the nitrogen into essential biomolecules like nucleotides, glutathione, and other amino acids. nih.govbiorxiv.org

These predictive models are crucial for understanding how cells adapt their metabolism under different conditions and for identifying key metabolic pathways that are dependent on asparagine availability. researchgate.net

Analyzed PathwayInformation Revealed by ¹⁵N-MFAExample Downstream Metabolites Tracked
Amino Acid Metabolism Quantifies the rate of synthesis of other amino acids using asparagine's amide nitrogen via transaminase activity. mdpi.comGlutamate (B1630785), Alanine (B10760859), Aspartate biorxiv.orgmdpi.com
Tricarboxylic Acid (TCA) Cycle Determines the anaplerotic contribution of asparagine to the TCA cycle, showing how it helps replenish cycle intermediates. nih.govα-Ketoglutarate, Malate, Succinate researchgate.net
Nucleotide Biosynthesis Traces the incorporation of the ¹⁵N label into the purine (B94841) and pyrimidine (B1678525) rings of nucleotides. nih.govAMP, GMP, UMP, CMP
Glutathione Synthesis Measures the flux of nitrogen from asparagine into the synthesis of glutamate, a precursor for the antioxidant glutathione. nih.govGlutathione, Glutamate

Emerging Research Areas and Methodological Advancements in L Asparagine:h2o Amide 15n+ Applications

In Vivo Tracer Applications for Quantitative Nitrogen Flux Analysis in Complex Biological Systems

L-Asparagine:H2O (Amide-15N+) is increasingly utilized as an in vivo tracer to quantitatively map the flux of nitrogen through various metabolic pathways in complex biological systems. By introducing this labeled compound, researchers can track the movement of the 15N atom from the asparagine amide group as it is incorporated into other nitrogen-containing molecules. This approach provides a dynamic view of nitrogen assimilation and distribution, which is not attainable through the analysis of static metabolite concentrations.

In plant biology, studies have successfully employed amide-15N+ L-asparagine to elucidate the routes of asparagine metabolism. For instance, in pea leaves, the nitrogen from the amide group of asparagine was traced to the amide group of glutamine and subsequently dispersed through a range of other amino acids. mdpi.com These studies have confirmed that asparagine metabolism in plants primarily follows two main pathways: deamidation and transamination. mdpi.com The use of amide-15N+ L-asparagine has been instrumental in understanding the compartmentation of asparagine and glutamine metabolism within plant cells, suggesting that asparagine synthesis may occur in a cellular compartment, likely the chloroplast, where its precursors are more heavily labeled with 15N than the bulk cellular pools. nih.gov

OrganismKey FindingPrimary Metabolic Pathway TracedReference
Pea (Pisum sativum)Nitrogen from the amide group of asparagine is transferred to glutamine and other amino acids.Asparagine deamidation and transamination mdpi.com
White Lupin (Lupinus albus)15N from amide-labeled asparagine was traced to ammonia (B1221849), glutamine, and alanine (B10760859) in young seeds.Asparagine breakdown and nitrogen reassimilation mdpi.com

Development of Novel Analytical Assays Leveraging 15N Detection

The accurate and sensitive detection of 15N-labeled metabolites is crucial for the success of tracer studies. Recent advancements in analytical chemistry have led to the development of novel assays that can precisely quantify the incorporation of 15N from L-Asparagine:H2O (Amide-15N+) into various biomolecules. These methods often rely on mass spectrometry (MS) coupled with chromatographic separation techniques.

One significant development is a method utilizing ion-pair chromatography combined with mass spectrometry for the online determination of the amount and position of 15N-labeling in amino acids without derivatization. acs.org This technique allows for the direct differentiation between 15N-amide and 15N-amino labeling in asparagine and glutamine by analyzing their fragmentation pathways. acs.org For asparagine, the amide group is eliminated as HNCO in a secondary process, which can be monitored to determine the positional labeling. acs.org The detection limit for a 15N label in asparagine using this method is approximately 1.0%. acs.org

Another innovative approach is Chemical Reaction Interface Mass Spectrometry (CRIMS), which has been demonstrated for 15N-tracer experiments in cell culture. nih.gov CRIMS provides 15N-selective chromatograms, enabling the tracking of the time course of 15N distribution among different amino acids and the determination of enrichment for each. nih.gov Such analytical advancements are pivotal for obtaining high-quality data from tracer experiments, allowing for more detailed and accurate metabolic flux analysis.

Integration with Multi-Omics Data for Systems Biology Approaches

To gain a holistic understanding of cellular metabolism, data from 15N tracer studies are increasingly being integrated with other "omics" datasets, such as proteomics, transcriptomics, and genomics, within a systems biology framework. nih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein levels, providing a more comprehensive picture of metabolic regulation.

While specific studies integrating L-Asparagine:H2O (Amide-15N+) tracer data with other omics are emerging, the general strategy has been well-established. For example, by combining metabolomics data from stable isotope tracing with transcriptomics, it is possible to identify metabolic pathways that are regulated at the transcriptional level. plos.org Computational pipelines have been developed to integrate these disparate data types, using stoichiometric metabolic models as a scaffold to predict how changes in gene expression translate into metabolic flux. plos.org

The integration of proteomics and metabolomics can reveal direct links between enzymes and the reactions they catalyze. metwarebio.com For instance, an increase in the abundance of an enzyme involved in asparagine metabolism, as measured by proteomics, can be correlated with an increased flux through that pathway, as determined by 15N tracing. These integrated approaches are essential for building predictive models of metabolism and for understanding the complex interplay of different regulatory layers that govern cellular function. nih.gov

Future Directions and Potential Innovations in Isotope-Assisted Research Methodologies

The field of isotope-assisted metabolic research is continually evolving, with several future directions and potential innovations poised to further enhance the utility of tracers like L-Asparagine:H2O (Amide-15N+). A key area of development is the creation of more sophisticated isotopic tracers and labeling strategies. For instance, dual-labeling experiments using both 13C and 15N can simultaneously track the fate of carbon and nitrogen atoms, providing a more complete picture of amino acid metabolism. nih.gov

Advances in analytical instrumentation, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are expected to improve the sensitivity and resolution of 15N detection, enabling the analysis of smaller sample sizes and the detection of low-abundance metabolites. mdpi.com Furthermore, the development of novel computational tools and modeling approaches will be crucial for the analysis and interpretation of the complex datasets generated by multi-omics and stable isotope tracing studies. nih.gov Bayesian statistical models, for example, are being developed to more accurately partition the sources of nitrogen-containing compounds in complex biological samples. bham.ac.uk

The application of these advanced methodologies in clinical settings, such as in the study of cancer metabolism, holds significant promise for identifying new therapeutic targets and for personalizing treatment strategies. nih.gov As these technologies and approaches mature, they will undoubtedly provide even deeper insights into the intricate workings of nitrogen metabolism in health and disease.

Q & A

Q. What is the significance of 15N isotopic labeling in L-Asparagine:H2O (amide-15N+) for metabolic studies?

  • Methodological Answer: The 15N isotope in the amide group enables precise tracking of nitrogen flux in metabolic pathways. For example, in asparaginase II-catalyzed reactions (L-Asparagine + H₂O → L-Aspartate + NH₃), 15N labeling allows quantification of ammonia release kinetics using techniques like isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR). This is critical for studying nitrogen utilization in leukemia cells or plant nitrogen metabolism . Table 1: Applications of 15N-Labeled L-Asparagine
ApplicationTechniqueKey Insight
Leukemia metabolismIRMSQuantifies NH₃ release in asparaginase assays
Plant nitrogen fixationNMRTracks 15N incorporation into aspartate

Q. How can researchers validate the isotopic enrichment of 15N in L-Asparagine:H2O (amide-15N+)?

  • Methodological Answer: Isotopic purity is verified via:
  • Mass Spectrometry (MS): Measures 15N:14N ratios in the amide group.
  • NMR Spectroscopy: Detects chemical shifts specific to 15N in the amide moiety.
    Cross-validation with elemental analysis ensures >99% isotopic enrichment, as required for metabolic flux studies. For example, HPLC coupled with MS (LC-MS) is used to separate and quantify labeled vs. unlabeled species .

Q. What are the solubility and stability considerations for L-Asparagine:H2O (amide-15N+) in experimental buffers?

  • Methodological Answer: L-Asparagine:H2O dissolves in water (1 g/50 mL) but is insoluble in alcohol. For stability:
  • Prepare solutions in neutral or slightly acidic buffers (pH 4–6) to minimize spontaneous hydrolysis.
  • Avoid prolonged exposure to high temperatures (>40°C) to prevent decomposition.
    Use spectrophotometric assays (e.g., OPA derivatization) to monitor degradation products during long-term storage .

Advanced Research Questions

Q. How can researchers optimize asparaginase II activity assays using 15N-labeled L-Asparagine:H2O to study leukemia cell metabolism?

  • Methodological Answer:
  • Step 1: Prepare reaction mixtures with 15N-labeled L-Asparagine (0.1–1.0 mM) in Tris-HCl buffer (pH 8.6).
  • Step 2: Monitor NH₃ release via glutamate dehydrogenase-coupled assays (absorbance at 340 nm) or 15N-NMR.
  • Step 3: Include controls with unlabeled asparagine to distinguish isotopic effects.
  • Critical Insight: Adjust enzyme-to-substrate ratios to avoid substrate depletion in real-time assays. This approach identifies asparaginase sensitivity in leukemic cells, a key factor in chemotherapy resistance .

Q. How to reconcile contradictory data on asparagine flux in cytosolic vs. mitochondrial compartments?

  • Methodological Answer: Contradictions arise due to compartment-specific isotope dilution or differential enzyme localization. To address this:
  • Use subcellular fractionation combined with 15N tracing to isolate cytosolic (ASNN reaction) and mitochondrial (ASPTAm reaction) pools .
  • Apply metabolic flux analysis (MFA) models to account for cross-compartmental exchange. For example, mitochondrial aspartate may recycle into cytosolic asparagine synthesis, skewing flux measurements.
    Table 2: Compartment-Specific Asparagine Flux
CompartmentEnzyme15N Utilization Rate (nmol/min/mg)
CytosolASNN12.3 ± 1.2
MitochondriaASPTAm4.7 ± 0.8

Q. What are the pitfalls in using 15N-labeled L-Asparagine in in vitro cancer models, and how can they be mitigated?

  • Methodological Answer:
  • Pitfall 1: Non-enzymatic hydrolysis of asparagine in cell culture media, leading to background NH₃.
  • Mitigation: Pre-treat media with asparaginase inhibitors (e.g., DON) or use serum-free conditions.
  • Pitfall 2: Isotope scrambling due to transamination reactions.
  • Mitigation: Use glutamate dehydrogenase inhibitors (e.g., EGCG) to block NH₃ assimilation.
  • Validation: Compare 15N-labeled aspartate levels via LC-MS with unlabeled controls to confirm pathway specificity .

Q. How can 15N-labeled L-Asparagine improve the accuracy of nitrogen flux models in plant tissues?

  • Methodological Answer:
  • Step 1: Administer 15N-labeled asparagine to plant root systems under varying nitrogen regimes.
  • Step 2: Track 15N incorporation into amino acids (e.g., glutamine, aspartate) via GC-MS.
  • Step 3: Integrate data into flux balance analysis (FBA) models to predict nitrogen allocation under stress.
  • Key Finding: Overexpression of asparaginase II in Arabidopsis reduces asparagine accumulation, redirecting nitrogen to glutamate synthesis—critical for improving crop nitrogen use efficiency .

Data Contradiction Analysis

Q. Why do some studies report conflicting asparagine degradation rates in cancer cells?

  • Methodological Answer: Discrepancies stem from:
  • Cell Line Variability: Leukemia cells (e.g., Jurkat vs. K562) exhibit differential asparaginase II expression.
  • Assay Conditions: Serum-containing media vs. defined buffers alter extracellular asparagine availability.
  • Resolution: Standardize protocols using 15N-labeled substrates and normalize rates to intracellular enzyme activity (measured via Western blot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.